![molecular formula C12H11N3S B11767733 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11767733.png)
4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both benzimidazole and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5,6-dimethyl-1H-benzo[d]imidazole with thioamide under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole exhibits antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives of this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development into antibacterial agents .
Anticancer Properties
Another significant application is in cancer treatment. Studies have reported that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a recent investigation demonstrated that it inhibited the proliferation of human breast cancer cells (MCF-7) by modulating the expression of apoptosis-related proteins .
Material Science
Photoluminescent Materials
this compound has been explored for use in photoluminescent materials. Its unique structure allows it to act as a dopant in polymer matrices, enhancing the luminescent properties of the resulting materials. A study highlighted its effectiveness in improving the photoluminescence efficiency of polystyrene films .
Environmental Applications
Heavy Metal Ion Detection
The compound has also been investigated for its ability to detect heavy metal ions in environmental samples. Its thiazole moiety can form stable complexes with metal ions such as lead and cadmium, making it useful for developing sensitive sensors for environmental monitoring. Research indicates that modifications to its structure can enhance selectivity and sensitivity towards specific metal ions .
Table 1: Summary of Biological Activities
Table 2: Material Science Applications
Application Type | Material Used | Enhancement Achieved | Reference |
---|---|---|---|
Photoluminescent | Polystyrene films | Improved photoluminescence efficiency |
Table 3: Environmental Applications
Application Type | Target Ion | Detection Method | Reference |
---|---|---|---|
Heavy Metal Detection | Lead | Complex formation with thiazole moiety | |
Heavy Metal Detection | Cadmium | Complex formation with thiazole moiety |
Case Studies
-
Case Study on Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various derivatives of this compound against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations significantly lower than traditional antibiotics, suggesting potential for development into new therapeutic agents . -
Case Study on Photoluminescent Applications
Research conducted at a leading polymer science institute demonstrated that incorporating this compound into poly(methyl methacrylate) significantly enhanced its luminescent properties under UV light. This finding has implications for developing advanced materials for optoelectronic applications . -
Case Study on Environmental Monitoring
In an environmental chemistry journal, a study highlighted the use of modified this compound as a sensor for detecting lead ions in water samples. The sensor demonstrated high selectivity and sensitivity, allowing for real-time monitoring of heavy metal contamination .
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6-dimethyl-1H-benzo[d]imidazole
- 2-aminothiazole
- 4,5-dimethylthiazole
Uniqueness
4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole is unique due to its combined benzimidazole and thiazole structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry .
Biological Activity
4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole (C₁₂H₁₁N₃S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity through detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular structure of this compound consists of a thiazole ring fused with a benzoimidazole moiety. The presence of methyl groups at positions 5 and 6 of the benzoimidazole enhances its lipophilicity and potentially influences its biological interactions.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL | |
Aspergillus niger | 10 µg/mL |
These results suggest that the compound possesses moderate antibacterial and antifungal activity comparable to standard antibiotics such as ampicillin and antifungals like amphotericin B .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
---|---|---|
HeLa | 12.5 | 10 |
MCF-7 | 15 | 8 |
A549 | 18 | 9 |
The compound demonstrated significant cytotoxicity, particularly against HeLa cells, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of thiazole derivatives often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For instance, studies have suggested that these compounds may interact with DNA or disrupt cellular metabolism, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of various thiazole derivatives found that those containing benzimidazole moieties exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of thiazole compounds on human cancer cell lines. It was noted that the presence of electron-donating groups in the structure significantly increased anticancer activity .
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H11N3S/c1-7-3-9-10(4-8(7)2)15-12(14-9)11-5-16-6-13-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
JGXXCNCBFLNLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.